molecular formula C12H10O5 B14191188 [(5-Methoxy-2-oxo-2H-1-benzopyran-7-yl)oxy]acetaldehyde CAS No. 929611-01-8

[(5-Methoxy-2-oxo-2H-1-benzopyran-7-yl)oxy]acetaldehyde

Cat. No.: B14191188
CAS No.: 929611-01-8
M. Wt: 234.20 g/mol
InChI Key: SWBZOGDBHOFDRZ-UHFFFAOYSA-N
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Description

[(5-Methoxy-2-oxo-2H-1-benzopyran-7-yl)oxy]acetaldehyde is a chemical compound that belongs to the class of benzopyran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-Methoxy-2-oxo-2H-1-benzopyran-7-yl)oxy]acetaldehyde typically involves the reaction of 7-hydroxy-4-methylcoumarin with appropriate aldehydes under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified using techniques like recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[(5-Methoxy-2-oxo-2H-1-benzopyran-7-yl)oxy]acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: [(5-Methoxy-2-oxo-2H-1-benzopyran-7-yl)oxy]acetic acid.

    Reduction: [(5-Methoxy-2-oxo-2H-1-benzopyran-7-yl)oxy]ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[(5-Methoxy-2-oxo-2H-1-benzopyran-7-yl)oxy]acetaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of [(5-Methoxy-2-oxo-2H-1-benzopyran-7-yl)oxy]acetaldehyde involves its interaction with various molecular targets and pathways. It is known to exert its effects through:

Comparison with Similar Compounds

[(5-Methoxy-2-oxo-2H-1-benzopyran-7-yl)oxy]acetaldehyde can be compared with other similar compounds such as:

These compounds share some common properties but differ in their specific molecular structures and mechanisms of action, making this compound unique in its applications and effects.

Properties

CAS No.

929611-01-8

Molecular Formula

C12H10O5

Molecular Weight

234.20 g/mol

IUPAC Name

2-(5-methoxy-2-oxochromen-7-yl)oxyacetaldehyde

InChI

InChI=1S/C12H10O5/c1-15-10-6-8(16-5-4-13)7-11-9(10)2-3-12(14)17-11/h2-4,6-7H,5H2,1H3

InChI Key

SWBZOGDBHOFDRZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1C=CC(=O)O2)OCC=O

Origin of Product

United States

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